1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a dibromophenoxy group and a dimethylpiperidinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Dibromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2,4-dibromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Alkylation: The 2,4-dibromophenol is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to form 1-(2,4-dibromophenoxy)-3-chloropropanol.
Substitution Reaction: The final step involves the substitution of the chlorine atom with the 2,6-dimethylpiperidine group. This is typically achieved by reacting 1-(2,4-dibromophenoxy)-3-chloropropanol with 2,6-dimethylpiperidine in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various types of chemical reactions:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or an aldehyde.
Reduction: The dibromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atoms in the dibromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the phenoxy derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.
Scientific Research Applications
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The dibromophenoxy group is believed to interact with enzymes or receptors, while the dimethylpiperidinyl group enhances its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is thought to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2,4-Difluorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 1-(2,4-Dimethylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Uniqueness
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to the presence of bromine atoms in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the combination of the dibromophenoxy and dimethylpiperidinyl groups provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23Br2NO2.ClH/c1-11-4-3-5-12(2)19(11)9-14(20)10-21-16-7-6-13(17)8-15(16)18;/h6-8,11-12,14,20H,3-5,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJXJSSNTWEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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